molecular formula C24H15ClN2O3S B4687192 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide

Cat. No. B4687192
M. Wt: 446.9 g/mol
InChI Key: HUIBJYGQEYETHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CTB" and is known for its ability to bind to certain receptors in the brain and other tissues. In

Scientific Research Applications

CTB has been extensively studied for its potential applications in scientific research. One of the primary uses of CTB is as a tool for studying certain receptors in the brain and other tissues. CTB has been shown to bind to the mu-opioid receptor, which is involved in pain regulation, reward, and addiction. CTB has also been used to study the distribution of certain proteins in the brain and other tissues.

Mechanism of Action

The mechanism of action of CTB is not fully understood, but it is believed to involve the binding of CTB to certain receptors in the brain and other tissues. CTB has been shown to bind to the mu-opioid receptor, which is involved in pain regulation, reward, and addiction. CTB may also interact with other receptors and proteins in the brain and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTB are complex and not fully understood. CTB has been shown to have analgesic effects in animal models, likely due to its binding to the mu-opioid receptor. CTB has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTB in lab experiments is its ability to selectively bind to certain receptors in the brain and other tissues. This allows researchers to study the distribution and function of these receptors in a more precise manner. However, one limitation of using CTB is that it may have off-target effects and bind to other receptors and proteins in the brain and other tissues, which could complicate the interpretation of results.

Future Directions

There are many potential future directions for research on CTB. One area of interest is the development of new analogs of CTB that may have improved binding affinity and selectivity for certain receptors in the brain and other tissues. Another area of interest is the use of CTB in the development of new therapies for pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CTB and its effects on the brain and other tissues.
Conclusion:
In conclusion, CTB is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB has been shown to selectively bind to certain receptors in the brain and other tissues, making it a useful tool for studying the distribution and function of these receptors. While the mechanism of action and physiological effects of CTB are not fully understood, it has potential applications in the treatment of pain and inflammatory diseases. There are many potential future directions for research on CTB, including the development of new analogs and the use of CTB in the development of new therapies.

properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-oxo-2-phenylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O3S/c25-19-9-5-4-8-18(19)20-14-31-24(26-20)27-23(30)17-12-10-16(11-13-17)22(29)21(28)15-6-2-1-3-7-15/h1-14H,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIBJYGQEYETHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide
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N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide
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N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide
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N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide
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N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide
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N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide

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